WNTinib
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
WNTinib is a multi-kinase inhibitor with specificity against β-catenin mutant hepatocellular carcinoma. It has shown promising results in selectively targeting and inhibiting the growth of cancer cells with β-catenin mutations, making it a potential therapeutic agent for treating hepatocellular carcinoma .
准备方法
Synthetic Routes and Reaction Conditions: WNTinib is synthesized using chemical libraries derived from clinical multi-kinase inhibitor scaffolds. The synthesis involves multiple steps, including the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .
化学反应分析
Types of Reactions: WNTinib undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from these reactions are intermediates and final compounds with enhanced biological activity. These products are further purified and characterized to ensure their efficacy and safety .
科学研究应用
WNTinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study kinase inhibition and signal transduction pathways. In biology, it helps in understanding the role of β-catenin in cellular processes. In medicine, this compound is being investigated for its potential to treat hepatocellular carcinoma and other cancers with β-catenin mutations. In industry, it is used in the development of new therapeutic agents and drug discovery .
作用机制
WNTinib exerts its effects by inhibiting multiple kinases involved in the β-catenin signaling pathway. It specifically targets and inhibits KIT/mitogen-activated protein kinase (MAPK) signaling at multiple nodes. This inhibition leads to the nuclear translocation of the EZH2 transcriptional repressor, resulting in the selective transcriptional repression of mutant β-catenin/Wnt targets .
相似化合物的比较
WNTinib is unique compared to other multi-kinase inhibitors such as sorafenib and regorafenib. It has shown superior selectivity and efficacy in targeting β-catenin mutant hepatocellular carcinoma. Unlike other inhibitors, this compound provides a durable and selective transcriptional repression of mutant β-catenin/Wnt targets through the nuclear translocation of the EZH2 transcriptional repressor .
List of Similar Compounds:- Sorafenib
- Regorafenib
These compounds also target multiple kinases but differ in their selectivity and mechanism of action compared to this compound .
属性
分子式 |
C22H16F6N4O3 |
---|---|
分子量 |
498.4 g/mol |
IUPAC 名称 |
4-[3-fluoro-4-[[4-(1,1,2,2,2-pentafluoroethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C22H16F6N4O3/c1-29-19(33)18-11-15(8-9-30-18)35-14-6-7-17(16(23)10-14)32-20(34)31-13-4-2-12(3-5-13)21(24,25)22(26,27)28/h2-11H,1H3,(H,29,33)(H2,31,32,34) |
InChI 键 |
URCPDENSDRVZDE-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(C(F)(F)F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。